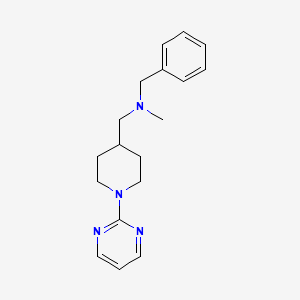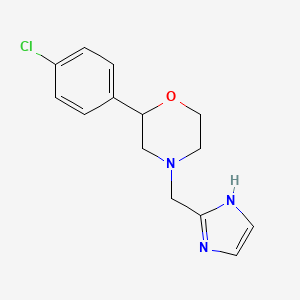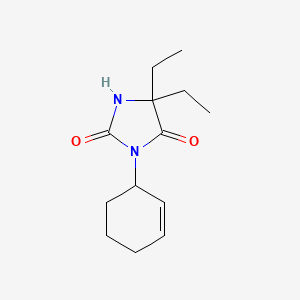
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine, also known as BMPP, is a chemical compound that belongs to the class of piperidine derivatives. BMPP has been extensively studied for its potential use in scientific research and drug development due to its unique chemical structure and properties.
Mecanismo De Acción
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a decrease in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects
The dopamine D3 receptor is implicated in several neurological disorders such as addiction, schizophrenia, and Parkinson's disease. This compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, which makes it a potential therapeutic agent for these disorders. However, the exact biochemical and physiological effects of this compound on these disorders are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has several advantages for use in lab experiments. It has high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the receptor and its role in neurological disorders. This compound has also been shown to have low toxicity and good pharmacokinetic properties. However, there are some limitations to the use of this compound in lab experiments. Its synthesis is complex and time-consuming, which makes it difficult to produce in large quantities. Additionally, its high affinity and selectivity for the dopamine D3 receptor may limit its use in studying other receptors or pathways.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine. One potential direction is the development of this compound as a therapeutic agent for neurological disorders such as addiction, schizophrenia, and Parkinson's disease. Another direction is the use of this compound as a radioligand for imaging the dopamine D3 receptor using PET. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound on these disorders and to explore its potential use in studying other receptors or pathways.
Métodos De Síntesis
The synthesis of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine involves a series of chemical reactions. The starting material for the synthesis is 1-(2-bromoethyl)-4-methylpiperidine, which is reacted with benzylamine to form N-benzyl-4-methylpiperidine. This intermediate is then reacted with 2-chloropyrimidine to form this compound. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has been studied for its potential use in scientific research and drug development. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neurological disorders such as addiction, schizophrenia, and Parkinson's disease. This compound has also been studied for its potential use as a radioligand for imaging the dopamine D3 receptor using positron emission tomography (PET).
Propiedades
IUPAC Name |
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-21(14-16-6-3-2-4-7-16)15-17-8-12-22(13-9-17)18-19-10-5-11-20-18/h2-7,10-11,17H,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTGQZHAVMHUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)

![1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7573718.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)


![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)
![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)
![1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)